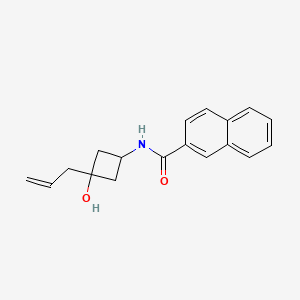
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide is a complex organic compound characterized by its unique cyclobutyl and naphthamide structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the allyl and hydroxy groups. The final step involves the formation of the naphthamide structure through a condensation reaction with 2-naphthoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger quantities and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The naphthamide structure can be reduced to form corresponding amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1S,3R,4aS,9aR)-1-(hydroxymethyl)-3-[2-oxo-2-[(4-phenoxyphenyl)methylamino]ethyl]-3,4,4a,9a-tetrahydro-1H-pyrano[3,4-b]benzofuran-6-yl]-4-oxanecarboxamide
- (1S,3S)-1-tert-butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran
Uniqueness
N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide is unique due to its specific combination of cyclobutyl and naphthamide structures, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H19NO2 |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
N-(3-hydroxy-3-prop-2-enylcyclobutyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H19NO2/c1-2-9-18(21)11-16(12-18)19-17(20)15-8-7-13-5-3-4-6-14(13)10-15/h2-8,10,16,21H,1,9,11-12H2,(H,19,20) |
Clave InChI |
NFNBAQRECVTIMY-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




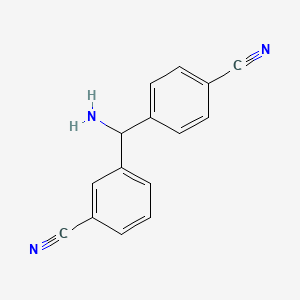
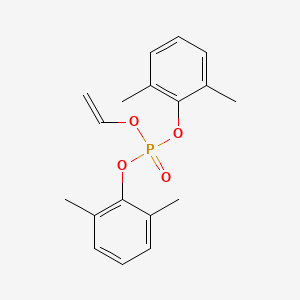
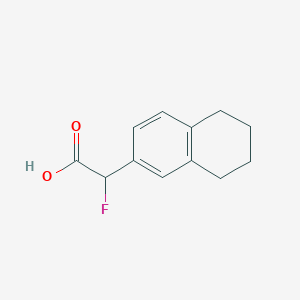
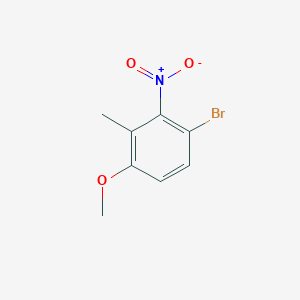
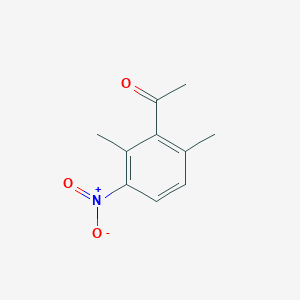
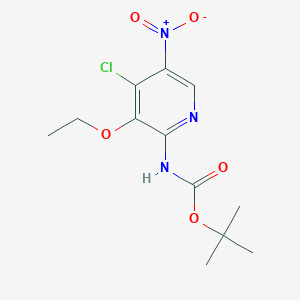
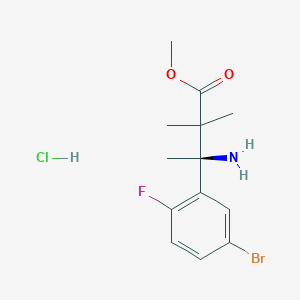
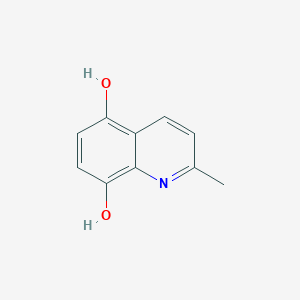
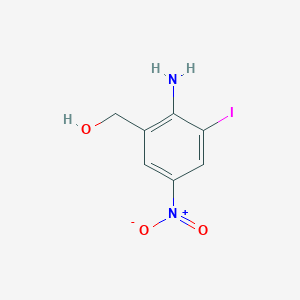
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
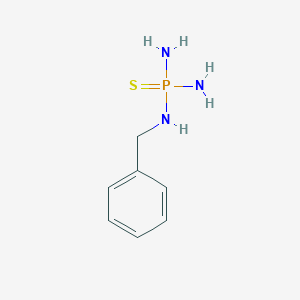
![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
